molecular formula C16H14N2O3 B12858419 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester

1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester

Cat. No.: B12858419
M. Wt: 282.29 g/mol
InChI Key: RPDNFSJNQCWNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester is a chemical compound with the molecular formula C15H14N2O3 It is known for its unique structure, which includes a pyrazole ring substituted with a furanyl group and a phenyl group, along with an ethyl ester functional group

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester typically involves the following steps:

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester can be compared with other similar compounds, such as:

    1H-Pyrazole-3-carboxylic acid: This compound lacks the furanyl and phenyl substituents and has different chemical properties and applications.

    1-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of the furanyl and phenyl groups, leading to variations in its reactivity and uses.

    5-(2-Furyl)-1H-pyrazole-3-carboxylic acid:

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-20-16(19)13-11-14(15-9-6-10-21-15)18(17-13)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDNFSJNQCWNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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